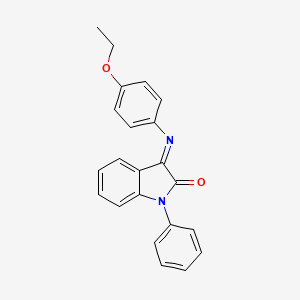

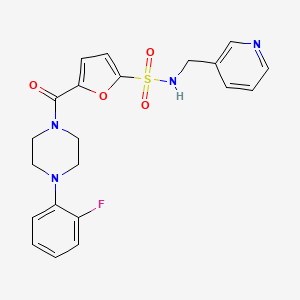

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide, also known as CPPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPTA is a selective agonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in the regulation of neuronal signaling.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research into structurally related compounds, such as thiazole derivatives, has shown significant promise in anticancer activity. For instance, synthesized derivatives have been investigated for their selective cytotoxicity against human lung adenocarcinoma cells, with some compounds exhibiting high selectivity and potent anticancer effects. This suggests that compounds with similar structural motifs may offer valuable insights into the design of new anticancer agents (A. Evren et al., 2019).

Bioactive Compound Formation

Another significant application is in the formation of bioactive compounds through metabolic pathways. For example, acetaminophen's conversion into N-arachidonoylphenolamine (AM404), a potent TRPV1 agonist, involves conjugation with arachidonic acid, highlighting a novel pathway for drug metabolism. This process is facilitated by fatty acid amide hydrolase and impacts pain and thermoregulatory pathways (E. Högestätt et al., 2005).

Antimalarial Activity

Compounds related to N-((5-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide have also been studied for their antimalarial properties. For example, tebuquine and its derivatives have shown excellent activity against resistant strains of malaria, encouraging further clinical trials. This demonstrates the potential of such compounds in contributing to antimalarial drug development (L. M. Werbel et al., 1986).

Antimicrobial and Anti-inflammatory Activities

Derivatives of structurally related compounds have exhibited significant antimicrobial and anti-inflammatory activities. Studies have synthesized new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents, indicating the broad-spectrum biological activity of these compounds (E. Darwish et al., 2014).

Mechanistic Insights into Drug Action

Research has also delved into the mechanistic action of related compounds, shedding light on their interaction with biological systems. For instance, the investigation of cyclooxygenase (COX) inhibition by acetaminophen suggests the existence of a yet unidentified form of COX, potentially COX-3, providing a molecular mechanism for its analgesic effects without significant anti-inflammatory activity (R. Botting, 2000).

Eigenschaften

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c18-15(6-11-3-4-19-10-11)17-8-12-5-14(9-16-7-12)13-1-2-13/h3-5,7,9-10,13H,1-2,6,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDANJRTVGYQOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate](/img/structure/B2921360.png)

![[(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B2921361.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone](/img/no-structure.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2921370.png)

![(3S)-1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-3-carboxylic acid](/img/structure/B2921372.png)

![2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2921373.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide](/img/structure/B2921374.png)

![3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B2921378.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2921381.png)